Thiosulfuric acid, S-2-morpholinoethyl ester
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Overview
Description
Thiosulfuric acid, S-2-morpholinoethyl ester, is an organic compound with the molecular formula C6H13NO4S2 It is a derivative of thiosulfuric acid, where the hydrogen atoms are replaced by a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiosulfuric acid, S-2-morpholinoethyl ester, typically involves the reaction of thiosulfuric acid with 2-morpholinoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
H2S2O3+HOCH2CH2N(C4H8O)→C6H13NO4S2+H2O
This reaction is usually conducted in an anhydrous environment to prevent the decomposition of thiosulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound, may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Thiosulfuric acid, S-2-morpholinoethyl ester, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols.
Scientific Research Applications
Thiosulfuric acid, S-2-morpholinoethyl ester, has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of thiosulfuric acid, S-2-morpholinoethyl ester, involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application and conditions.
Comparison with Similar Compounds
Thiosulfuric Acid: The parent compound, which is less stable and more prone to decomposition.
Sodium Thiosulfate: A commonly used salt of thiosulfuric acid with applications in medicine and industry.
Thiosulfuric Acid, S-2-(dimethylamino)ethyl Ester: Another ester derivative with different functional groups and properties.
Uniqueness: Thiosulfuric acid, S-2-morpholinoethyl ester, is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical properties and potential applications. Its stability and reactivity make it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
31645-60-0 |
---|---|
Molecular Formula |
C6H13NO4S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
4-(2-sulfosulfanylethyl)morpholine |
InChI |
InChI=1S/C6H13NO4S2/c8-13(9,10)12-6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) |
InChI Key |
VJONMRXMIJVGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCSS(=O)(=O)O |
Origin of Product |
United States |
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